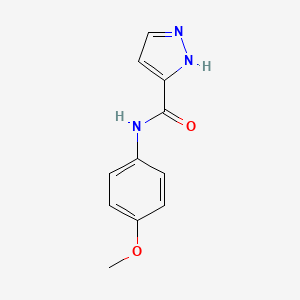

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further connected to a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxamide.

Reduction: Formation of N-(4-Methoxyphenyl)-1H-pyrazole-3-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is primarily investigated for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the development of new medications.

Therapeutic Potential

- Anti-inflammatory Agents : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects compared to existing options .

- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of pyrazole compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective inhibition of cell proliferation .

Agricultural Chemistry

In agricultural applications, this compound is explored for its role in developing novel agrochemicals.

Pest Control Formulations

- The compound serves as a key ingredient in formulating pesticides and herbicides, contributing to more effective crop protection strategies. Its efficacy in this area can lead to environmentally friendly solutions that minimize the impact on non-target organisms .

Material Science

The compound is also studied for its properties in material science, particularly in the synthesis of advanced materials.

Polymer Synthesis

- This compound is utilized in creating polymers and composites that exhibit enhanced performance characteristics. These materials can be applied in various industrial contexts, improving durability and resistance to environmental factors .

Biochemical Research

In biochemical research, this compound plays a significant role in studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

- Researchers utilize this compound to explore its effects on enzyme inhibition, providing insights into complex biological processes. Such studies are crucial for developing targeted therapies for various diseases .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drug development | Effective COX inhibition; potential for NSAIDs |

| Anticancer agent | Significant cytotoxicity against MCF-7 (IC50 = 0.39 µM) | |

| Agricultural Chemistry | Pest control formulations | Enhanced efficacy in crop protection |

| Material Science | Polymer synthesis | Improved durability and environmental resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential as a safer alternative to traditional NSAIDs .

- Anticancer Efficacy : Another investigation reported that certain pyrazole derivatives showed promising anticancer activity against multiple cell lines, indicating their potential use in cancer therapy .

- Agricultural Applications : Research highlighted the effectiveness of this compound in developing eco-friendly pesticides that reduce harm to beneficial insects while effectively controlling pest populations .

Mecanismo De Acción

The mechanism of action of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Methoxyphenyl)-1H-indole-3-carboxamide

- N-(4-Methoxyphenyl)-1H-imidazole-3-carboxamide

- N-(4-Methoxyphenyl)-1H-benzimidazole-3-carboxamide

Uniqueness

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its interactions with molecular targets.

Actividad Biológica

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are known for their varied pharmacological activities. The synthesis of this compound typically involves the condensation of 4-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives, leading to the formation of the pyrazole ring.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |

In a comparative study, this compound exhibited superior antimicrobial properties compared to other derivatives, making it a promising candidate for further development in treating bacterial infections .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various models. In one study, compounds derived from pyrazole were tested for their ability to inhibit pro-inflammatory cytokines:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76% (at 10 µM) | 93% (at 10 µM) |

These results indicate that this compound can effectively reduce inflammation markers, suggesting potential use in inflammatory diseases .

3. Anticancer Activity

This compound has also been evaluated for its anticancer properties. It demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 0.39 |

| NCI-H460 | 0.46 |

The compound's mechanism appears to involve apoptosis induction and inhibition of tumor growth, making it a candidate for further exploration in cancer therapeutics .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound had the lowest MIC values among tested derivatives, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of carrageenan-induced paw edema, this compound showed a significant reduction in paw swelling compared to controls and standard anti-inflammatory drugs like ibuprofen. This suggests a robust anti-inflammatory mechanism that warrants further investigation .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJNTNCDJJUPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.